molecular formula C14H14FN3O2 B15064262 8-Fluoro-3-(piperazine-1-carbonyl)quinolin-4(1H)-one

8-Fluoro-3-(piperazine-1-carbonyl)quinolin-4(1H)-one

Cat. No.: B15064262
M. Wt: 275.28 g/mol
InChI Key: CYOAKHYXYPBROJ-UHFFFAOYSA-N
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Description

8-Fluoro-3-(piperazine-1-carbonyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3-(piperazine-1-carbonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common route might include:

    Starting Material: The synthesis often begins with a fluorinated quinoline derivative.

    Piperazine Introduction: The piperazine moiety can be introduced through nucleophilic substitution reactions.

    Carbonylation: The carbonyl group is introduced using reagents like phosgene or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, affecting various biochemical pathways. The piperazine moiety might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    8-Fluoroquinoline: Shares the fluorinated quinoline core.

    3-(Piperazine-1-carbonyl)quinoline: Similar structure without the fluorine atom.

    Quinolin-4(1H)-one: Lacks both the fluorine and piperazine groups.

Uniqueness

8-Fluoro-3-(piperazine-1-carbonyl)quinolin-4(1H)-one’s unique combination of fluorine, piperazine, and quinoline moieties might confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H14FN3O2

Molecular Weight

275.28 g/mol

IUPAC Name

8-fluoro-3-(piperazine-1-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C14H14FN3O2/c15-11-3-1-2-9-12(11)17-8-10(13(9)19)14(20)18-6-4-16-5-7-18/h1-3,8,16H,4-7H2,(H,17,19)

InChI Key

CYOAKHYXYPBROJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CNC3=C(C2=O)C=CC=C3F

Origin of Product

United States

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